

Application Notes and Protocols for Studying Viral Maturation Using DMP 323

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For Researchers, Scientists, and Drug Development Professionals

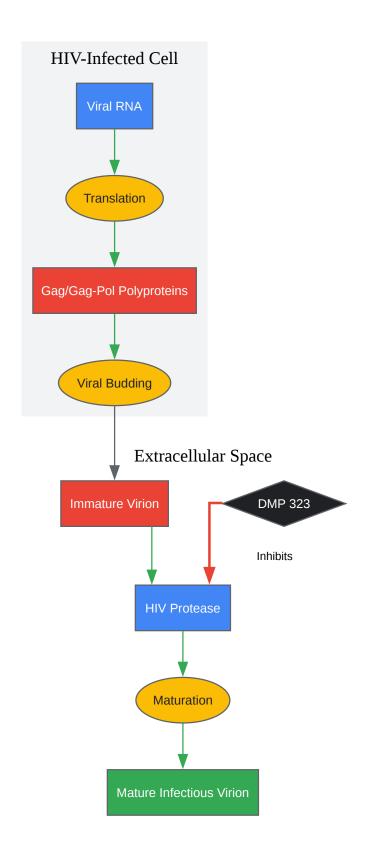
Introduction

DMP 323 is a potent, non-peptide, cyclic urea-based competitive inhibitor of the human immunodeficiency virus (HIV) protease, effective against both HIV-1 and HIV-2.[1] By specifically targeting the viral protease, **DMP 323** blocks the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which is a critical step in the viral maturation process. This inhibition results in the production of immature, non-infectious virions, making **DMP 323** a valuable tool for studying the intricacies of viral maturation and for the development of novel antiretroviral therapies.[2][3] These application notes provide detailed protocols for utilizing **DMP 323** to investigate its effects on HIV maturation.

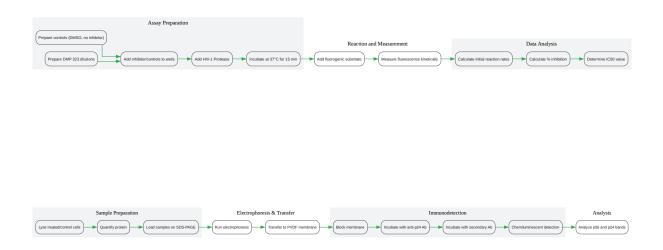
Mechanism of Action

DMP 323 acts as a competitive inhibitor of the HIV protease. The HIV protease is a viral enzyme essential for the lifecycle of HIV. It functions to cleave newly synthesized polyproteins (specifically Gag and Gag-Pol) into their individual functional protein components. This cleavage process, known as maturation, is crucial for the assembly of infectious viral particles. **DMP 323** binds to the active site of the HIV protease, preventing it from cleaving its natural substrates. As a result, the structural proteins and enzymes of the virus are not properly processed, leading to the formation of immature and non-infectious viral particles.[1][4]









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